molecular formula C24H25ClN2O4S B3553901 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3553901
M. Wt: 473.0 g/mol
InChI Key: OZLSCYXXZHHOIR-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a methoxyphenyl group.

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. Additionally, it can be used in industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of functional groups

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-18-6-12-23(13-7-18)32(29,30)27(16-20-4-3-5-21(25)14-20)17-24(28)26-15-19-8-10-22(31-2)11-9-19/h3-14H,15-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLSCYXXZHHOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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